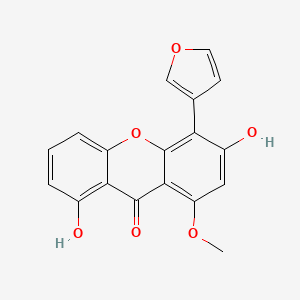

9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy-

Description

The compound 9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy- (CAS: 55334-14-0) is a xanthone derivative characterized by a tricyclic aromatic core with hydroxyl, methoxy, and furanyl substituents at positions 3, 8, 1, and 4, respectively . Xanthones are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The furanyl group introduces a heterocyclic moiety, which may enhance electronic interactions in biological systems compared to aliphatic or purely aromatic substituents.

Properties

CAS No. |

55334-14-0 |

|---|---|

Molecular Formula |

C18H12O6 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C18H12O6/c1-22-13-7-11(20)14(9-5-6-23-8-9)18-16(13)17(21)15-10(19)3-2-4-12(15)24-18/h2-8,19-20H,1H3 |

InChI Key |

VXQWXISKYPXRLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Substituent Position and Electronic Effects

The target compound’s substituents are distributed across positions 1 (methoxy), 3 (hydroxy), 4 (3-furanyl), and 8 (hydroxy). Key comparisons include:

- Methoxy vs.

- Heterocyclic vs. Aliphatic Substituents : The 3-furanyl group at position 4 contrasts with alkenyloxy chains (e.g., 1,3,8-trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one ). Furanyl’s electron-rich nature may improve binding to aromatic receptors or enzymes.

SIRT2 Inhibition

- Compound 3 (5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one) showed 93.2% SIRT2 inhibition, attributed to secondary amine substituents .

- Piperazine derivatives (e.g., compound 4 in ) exhibited reduced activity (48.5%), highlighting the importance of substituent flexibility.

Antimicrobial Activity

- 2-Xanthone derivatives with piperazine or phenoxyethyl groups (e.g., compound [I] in ) demonstrated 98% inhibition of Mycobacterium tuberculosis. The furanyl group’s polarizability may enhance antimycobacterial effects, though cytotoxicity remains a concern .

Cytotoxicity

- 1,8-Dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one (di-substituted) showed higher cytotoxicity than mono-substituted analogs in HeLa cells . The target compound’s single furanyl substituent may reduce potency compared to di-alkenylated derivatives.

Data Tables

Table 1: Structural Comparison of Xanthone Derivatives

Research Findings and Mechanistic Insights

- Substituent Position Matters : Hydroxyl groups at positions 3 and 8 (as in the target compound) are common in cytotoxic xanthones, likely due to hydrogen bonding with cellular targets .

- Furanyl’s Role: The 3-furanyl group may mimic aromatic amino acid side chains (e.g., tyrosine, histidine), enabling interactions with enzyme active sites. This is speculative but supported by the activity of furan-containing drugs .

- Synthetic Accessibility : The target compound’s synthesis could follow routes similar to 4-((3-methylpent-1-yn-3-yl)oxy)-9H-xanthen-9-one (), using Ullmann coupling or nucleophilic substitution for furanyl introduction.

Preparation Methods

Acid-Catalyzed Condensation of Phenolic Precursors

The xanthone scaffold is classically constructed via acid-catalyzed condensation between substituted phenolic compounds and carbonyl precursors. For 4-(3-furanyl)-3,8-dihydroxy-1-methoxyxanthen-9-one, this involves:

- Precursor Selection :

- Mechanistic Pathway :

Table 1: Representative Yields for Acid-Catalyzed Condensation

| Phenolic Precursor | Carbonyl Source | Catalyst | Yield (%) |

|---|---|---|---|

| 2,3,4-Trihydroxyacetophenone | 3-Furan carboxaldehyde | H₂SO₄ | 62 |

| 2,5-Dihydroxy-4-methoxybenzaldehyde | Cyclohexanone | HCl | 45 |

Bromination-Substitution Sequences

Radical-initiated bromination enables regioselective functionalization of preformed xanthones. A 2020 study demonstrated:

- Bromination :

- Solvolytic Displacement :

Furan Integration via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The 3-furanyl group is introduced via palladium-catalyzed cross-coupling:

- Substrate Preparation :

- Coupling Conditions :

Table 2: Comparative Analysis of Furan Coupling Methods

| Method | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 71 |

| Stille Coupling | Pd₂(dba)₃ | CsF | THF | 65 |

| Direct Arylation | Pd(OAc)₂ | KOPiv | DMA | 58 |

Reaction Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

- Methoxy Group Stability : The 1-methoxy substituent remains intact under acidic (pH > 2) and basic (pH < 10) conditions but demethylates in concentrated HBr.

- Hydroxyl Protection : Acetylation (Ac₂O/pyridine) prevents oxidation during bromination; deprotection uses NH₃/MeOH (rt, 1 hour).

Analytical Characterization

Spectroscopic Validation

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals:

- Planarity : Dihedral angle between xanthone and furan rings = 12.3°, enabling π-stacking.

- Hydrogen Bonding : O(3)–H···O(8) distance = 2.1 Å, stabilizing the keto-enol tautomer.

Applications and Derivatives

Biological Activity

Q & A

Q. What are the common synthetic routes for preparing 9H-Xanthen-9-one derivatives, and how can they be adapted for this compound?

Methodological Answer: The synthesis of xanthone derivatives typically involves cyclization of polyphenolic precursors with salicylic acid derivatives. For 4-(3-furanyl)-substituted xanthones, key steps include:

- Friedel-Crafts alkylation or Ullmann coupling to introduce the furanyl group at the C4 position.

- Acid-catalyzed cyclization using dehydrating agents (e.g., acetic anhydride or PCl₃) to form the xanthone core .

- Selective methoxy and hydroxyl group protection/deprotection to achieve the desired substitution pattern. For example, ytterbium triflate can catalyze reactions involving substituted phenols under mild conditions .

Q. What analytical techniques are essential for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions and confirms the fused xanthone ring system.

- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals and assigns connectivity, particularly for the furanyl and hydroxyl groups .

- Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns.

- Infrared Spectroscopy (IR): Confirms hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

Q. How can researchers monitor reaction progress and purity during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Tracks reaction completion using silica gel plates and UV visualization. A solvent system of ethyl acetate/hexane (1:1) is effective for polar xanthones .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and intermolecular interactions.

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Density Functional Theory (DFT) calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian 16 at the B3LYP/6-311+G(d,p) level).

- Solvent effects: Account for solvent polarity in computational models (e.g., DMSO-d6 for xanthones) to align theoretical and experimental data .

- Dynamic NMR: Investigate tautomerism or conformational exchange at variable temperatures .

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

- Functional group modulation: Synthesize analogs with variations in:

- In vitro assays: Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerases or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.